tert-butyl N-(2,2-dichlorocyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,2-dichlorocyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJRQCIVJMDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major products are 2,2-dichlorocyclopropylamine and tert-butyl alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Cyclopropane vs. Bicyclic Systems : The dichlorocyclopropyl group in the target compound introduces significant ring strain and electron-withdrawing effects, contrasting with the rigid, less-strained bicyclo[2.2.2]octane or azabicyclo[4.1.0]heptane systems. These differences influence reactivity; for example, the cyclopropane may undergo ring-opening reactions more readily than bicyclic analogs .
- Substituent Effects : Chlorine atoms enhance lipophilicity and steric hindrance compared to hydroxyl or fluorine substituents. Hydroxyl groups (e.g., in cyclopentyl derivatives) increase polarity, improving aqueous solubility but reducing membrane permeability . Fluorine, as in fluoropiperidine derivatives, offers metabolic stability and bioavailability advantages .
Research Findings and Limitations
While direct data on this compound are sparse, insights can be extrapolated from analogous compounds:
- Spectroscopy: lists NMR shifts for a naphthoquinone-containing carbamate, suggesting that the dichlorocyclopropyl variant would exhibit distinct $^{13}\text{C}$ signals (e.g., ~110–120 ppm for cyclopropane carbons) .
Knowledge Gaps
- Lack of explicit synthetic protocols or yield data for the target compound.
- Limited comparative studies on biological activity or stability relative to analogs.
Biological Activity
tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-inflammatory and insecticidal activities.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropyl amine. The process can be optimized using various coupling agents to enhance yield and purity.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related carbamate derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, where several derivatives showed inhibition rates between 39% and 54% compared to standard NSAIDs like indomethacin .
Table 1: Anti-inflammatory Activity of Carbamate Derivatives
Insecticidal Activity
The insecticidal properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various insect pests. The mechanism often involves neurotoxic effects leading to paralysis and death in insects. A study highlighted that certain dichlorocyclopropane derivatives exhibited high toxicity against mosquito larvae, indicating potential use as insecticides .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact effectively with biological targets:
- COX-2 Inhibition : The compound's ability to inhibit COX-2 leads to reduced production of pro-inflammatory prostaglandins.
- Neurotoxicity in Insects : The dichlorocyclopropane moiety may interfere with neurotransmitter function in insects, causing rapid paralysis.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study investigated the efficacy of a series of carbamate derivatives in a rat model. Results indicated that those with increased lipophilicity showed enhanced anti-inflammatory effects, suggesting that modifications in the chemical structure can optimize therapeutic outcomes .
Case Study 2: Insecticidal Effectiveness
Another research project assessed the larvicidal activity of dichlorocyclopropane derivatives against Aedes aegypti larvae. The results demonstrated that specific substitutions on the cyclopropane ring significantly increased lethality, providing insights for developing new insecticides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl N-(2,2-dichlorocyclopropyl)carbamate?
- Methodology : The synthesis typically involves reacting tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. Key parameters include:
- Temperature : Maintain between 0–5°C during coupling to minimize side reactions (e.g., cyclopropane ring opening) .
- Solvent Choice : Dichloromethane or acetonitrile is preferred for solubility and reaction kinetics .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous carbamate syntheses .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH3, 28–30 ppm for quaternary C), cyclopropane protons (δ 2.5–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ at m/z corresponding to C9H14Cl2NO2 (calc. 256.04) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Ensure crystal stability at 100 K .
- Refinement : Employ SHELXL for least-squares refinement. Key steps include:
- Hydrogen Placement : Place H atoms geometrically and refine isotropically .
- Disorder Modeling : Address cyclopropane ring disorder using PART instructions in SHELX .
Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic substitutions?
- Kinetic Studies : Monitor reaction rates under varying pH (4–10) and temperatures (25–60°C) via UV-Vis spectroscopy .
- Isotopic Labeling : Use 2H/13C-labeled cyclopropane to track ring-opening pathways in SN2 reactions .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
- Case Example : If NMR suggests a planar cyclopropane but X-ray shows puckering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
